2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, featuring a thioether-linked N,N-dimethylacetamide moiety at position 2. Key structural attributes include:
- Core structure: A pyrido[2,3-d]pyrimidine scaffold with hydroxy (C4), methyl (C5, C7), and dimethylacetamide (C2) substituents.
- Synthetic route: Likely synthesized via alkylation of a thiolated pyrido[2,3-d]pyrimidine intermediate with 2-chloro-N,N-dimethylacetamide, following methods analogous to those in and .
Properties
IUPAC Name |
2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-7-5-8(2)14-11-10(7)12(19)16-13(15-11)20-6-9(18)17(3)4/h5H,6H2,1-4H3,(H,14,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJDUQMLMOUZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[2,3-d]pyrimidin core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The hydroxy and methyl groups are introduced through subsequent functional group modifications.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the hydroxy group to a carbonyl group.
Reduction: : Reduction of the pyrido[2,3-d]pyrimidin core.
Substitution: : Replacement of the thioacetamide group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: : Formation of 2-((4-oxo-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide.
Reduction: : Production of 2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide.
Substitution: : Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Variations and Core Heterocycles
*Estimated based on structural complexity.
Key Observations :
- Core heterocycle: The target compound’s pyrido[2,3-d]pyrimidine core differs from thieno[2,3-d]pyrimidine (4j, ) and pyrimidine () analogs.
Physicochemical Properties
- Solubility: The hydroxy group at C4 in the target compound may improve aqueous solubility relative to non-polar derivatives (e.g., CRCM5484’s furan-methyl group) .
- Thermal stability : Melting points of analogs range from 146°C (compound 5, ) to >300°C (4l, ), suggesting that bulky substituents (e.g., benzimidazole in 4j) increase crystalline stability .
Biological Activity
2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide (CAS No. 667887-73-2) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in pharmacology.
- Molecular Formula : C13H16N4O2S
- Molecular Weight : 292.36 g/mol
- Structure : The compound features a pyrido[2,3-d]pyrimidine core with a thioether and a dimethylacetamide moiety.
Biological Activity
The biological activity of this compound has been evaluated in various studies. Key findings include:
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. A study on related pyrido[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Antitumor Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 | Apoptosis induction |
| Compound B | 20 | Cell cycle arrest |
| This compound | TBD | TBD |
Hepatotoxicity Studies
In vivo studies assessing the hepatotoxic potential of N,N-dimethylacetamide (DMAC), a component of the compound's structure, revealed that prolonged exposure led to liver degeneration but did not significantly increase tumor incidence in laboratory animals . The observed effects included hepatocellular hypertrophy and changes in body weight without a direct correlation to carcinogenicity.
Pharmacokinetics and Metabolism
The metabolism of DMAC has been characterized by its conversion into N-methylacetamide and other metabolites through oxidative pathways. These metabolites are often measured in biological monitoring studies to assess exposure levels among workers handling DMAC .
Case Studies
- Occupational Exposure : A study involving workers exposed to DMAC in an acrylic fiber plant showed no significant relationship between exposure levels and tumor incidence over a 12-month period. This suggests that while DMAC is associated with certain health risks, its direct carcinogenic potential may be limited under controlled exposure conditions .
- Animal Studies : In chronic toxicity studies on mice subjected to varying concentrations of DMAC, results indicated no significant increase in tumor incidence despite observed liver changes. This reinforces the need for careful interpretation of hepatotoxic effects versus carcinogenic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
